molecular formula C14H20FN3O2 B8340387 4-amino-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide

4-amino-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide

Cat. No. B8340387
M. Wt: 281.33 g/mol
InChI Key: YETGHPJHQNBTPM-UHFFFAOYSA-N
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Patent
US08026234B2

Procedure details

To a solution of 2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide (55 g, 177 mmol) in EtOH (450 mL) was added 10% Pd/C (11 g), followed by 4.4 mL of concentrated HCl. The reaction mixture was hydrogenated using a hydrogen balloon for 22 h. The solution was filtered through celite and concentrated to a minimum volume, after which solid was filtered, washed with ether. The filtrate concentrated again and trituated with EtOH and repeated several times to get out more products. The solid was combined and further dried to give total 50 g of product as light yellow powder (>98%). 1H NMR (400 MHz, DMSO-d6) δ 1.64-2.02 (m, 4H) 2.61 (s, 3H) 2.90 (t, J=11.0 Hz, 2H) 3.24 (m, 2H) 3.72-3.81 (m, 3H) 3.84-4.03 (m, 1H) 5.60 (s, 2H) 6.29-6.50 (m, 1H) 7.01 (d, J=6.8 Hz, 1H) 7.69 (dd, J=7.3, 4.8 Hz, 1H). [M+H] calc'd for C14H20FN3O2, 282. found 282.
Quantity
55 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
11 g
Type
catalyst
Reaction Step One
Name
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:17]=[C:16]([N+:18]([O-])=O)[C:15]([O:21][CH3:22])=[CH:14][C:3]=1[C:4]([NH:6][CH:7]1[CH2:12][CH2:11][N:10]([CH3:13])[CH2:9][CH2:8]1)=[O:5].Cl.[H][H]>CCO.[Pd]>[NH2:18][C:16]1[C:15]([O:21][CH3:22])=[CH:14][C:3]([C:4]([NH:6][CH:7]2[CH2:12][CH2:11][N:10]([CH3:13])[CH2:9][CH2:8]2)=[O:5])=[C:2]([F:1])[CH:17]=1

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
FC1=C(C(=O)NC2CCN(CC2)C)C=C(C(=C1)[N+](=O)[O-])OC
Name
Quantity
450 mL
Type
solvent
Smiles
CCO
Name
Quantity
11 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
4.4 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 22 h
Duration
22 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a minimum volume
FILTRATION
Type
FILTRATION
Details
after which solid was filtered
WASH
Type
WASH
Details
washed with ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate concentrated again
CUSTOM
Type
CUSTOM
Details
to get out more products
CUSTOM
Type
CUSTOM
Details
further dried

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)NC2CCN(CC2)C)C=C1OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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